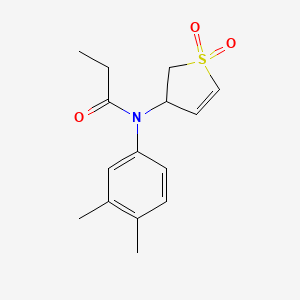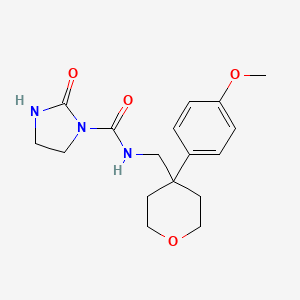![molecular formula C9H13ClO4S B2623632 Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate CAS No. 2503155-41-5](/img/structure/B2623632.png)
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[320]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a chlorosulfonyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Chlorosulfonylation: The precursor undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced. This step often requires reagents such as chlorosulfonic acid or sulfuryl chloride.
Esterification: The final step involves esterification to introduce the methyl ester group. This can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding a simpler bicyclic structure.
Oxidation Reactions: Oxidation can further modify the functional groups, potentially introducing new reactive sites.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., ethanol) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and reduced bicyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, potentially leading to new therapeutic agents.
Biological Studies: It can be used to study enzyme interactions and inhibition, providing insights into biochemical pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate: This compound has an amino group instead of a chlorosulfonyl group, leading to different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds have an oxygen atom in the bicyclic structure, providing different chemical properties and uses.
Uniqueness
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4S/c1-14-9(11)7-5-3-2-4-6(5)8(7)15(10,12)13/h5-8H,2-4H2,1H3/t5-,6+,7+,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWVIKJLGHJMU-KVPKETBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CCC[C@@H]2[C@@H]1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2623550.png)

![2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene](/img/structure/B2623554.png)
![2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol](/img/structure/B2623555.png)
![N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B2623556.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623558.png)
![(2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2623561.png)


![(2E)-3-[3-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2623564.png)
![N-(butan-2-yl)-3-(1-{[(3-methoxyphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2623566.png)
![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)
![methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2623570.png)
![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)
